3-((Isopropylamino)methyl)benzonitrile
Overview
Description
3-((Isopropylamino)methyl)benzonitrile is a chemical compound with the molecular formula C11H14N21. It has an average mass of 174.242 Da and a monoisotopic mass of 174.115692 Da1.
Synthesis Analysis
The synthesis of benzonitrile derivatives, such as 3-((Isopropylamino)methyl)benzonitrile, can be achieved through various methods. One approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride2. This method, however, has several constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation2. A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent2. The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride2.Molecular Structure Analysis
The molecular structure of 3-((Isopropylamino)methyl)benzonitrile can be analyzed using various spectroscopic techniques3. The bond angle C10-C11-C12 is shortened at 118.6º as compared to the other values of3.
Chemical Reactions Analysis
The chemical reactions involving 3-((Isopropylamino)methyl)benzonitrile are not explicitly mentioned in the search results. However, benzonitrile derivatives are known to participate in various chemical reactions, including nucleophilic aromatic substitution4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-((Isopropylamino)methyl)benzonitrile are not explicitly mentioned in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points6.Scientific Research Applications
1. Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons
- Summary of Application: Benzonitrile and its ionic fragmentation products play a crucial role in the growth of polycyclic aromatic hydrocarbons (PAHs) in various astronomical environments such as the interstellar medium or (exo)planetary atmospheres .
- Methods of Application: The study disentangles the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile. The ionic fragmentation products of benzonitrile are used as reactants for low-temperature bottom-up ion–molecule reactions with acetylene .
- Results: The study reveals exothermic pathways to various (polycyclic) aromatic molecules, including the pentalene and phenylacetylene radical cations. The reaction rate coefficients and the structures of the reaction products are determined .
2. Green Synthesis of Benzonitrile
- Summary of Application: Benzonitrile is synthesized from benzaldehyde and hydroxylamine hydrochloride using ionic liquid as the recycling agent .
- Methods of Application: The ionic liquid [HSO3-b-Py]·HSO4 exhibits the multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts and simplifying the separation process .
- Results: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 is 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 is 2:1, the benzaldehyde conversion and benzonitrile yield are both 100% at 120 °C in 2 hours .
3. Precursor to Diphenylmethanimine
- Summary of Application: Benzonitrile is used as a precursor to diphenylmethanimine .
- Methods of Application: The synthesis involves the reaction of benzonitrile with phenylmagnesium bromide followed by methanolysis .
- Results: The process results in the formation of diphenylmethanimine .
4. Synthesis of N-Substituted Benzamides
- Summary of Application: Benzonitrile reacts with amines to afford N-substituted benzamides .
- Methods of Application: The reaction involves the hydrolysis of the product formed from the reaction of benzonitrile and amines .
- Results: The process results in the formation of N-substituted benzamides .
5. Coordination Complexes with Transition Metals
- Summary of Application: Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .
- Methods of Application: The benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .
- Results: One example is PdCl2(PhCN)2 .
6. Synthesis of Benzoguanamine
- Summary of Application: Benzonitrile is mainly used as a precursor to the resin benzoguanamine .
- Methods of Application: It is prepared by ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C (752 to 842 °F) .
- Results: The process results in the formation of benzoguanamine .
Safety And Hazards
The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin78. Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling78.
Future Directions
The future directions for the use of 3-((Isopropylamino)methyl)benzonitrile are not explicitly mentioned in the search results. However, benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes2. It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating2. Therefore, 3-((Isopropylamino)methyl)benzonitrile, as a derivative of benzonitrile, may have similar applications and future directions.
properties
IUPAC Name |
3-[(propan-2-ylamino)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLCPBTRMQLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238128 | |
Record name | Benzonitrile, 3-(((1-methylethyl)amino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Isopropylamino)methyl)benzonitrile | |
CAS RN |
90389-99-4 | |
Record name | 3-[[(1-Methylethyl)amino]methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90389-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-(((1-methylethyl)amino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-(((1-methylethyl)amino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.